molecular formula C14H12N4O4 B1242911 N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide

N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide

Cat. No. B1242911
M. Wt: 300.27 g/mol
InChI Key: IWQBFACHNUUVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-nitrobenzoic acid [[amino(pyridin-4-yl)methylidene]amino] ester is a nitrobenzoic acid.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Nootropic Activities : Synthesis of compounds involving N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-4-carboximidamide analogs has shown promising antidepressant and nootropic activities. Certain compounds demonstrated significant efficacy in animal models, suggesting potential as CNS active agents for therapeutic use (Thomas et al., 2016).

Novel Derivatives and Anti-Anoxic Activity

  • Derivatives with Anti-Anoxic Activity : Research on novel derivatives of pyridine, including structures related to this compound, has shown significant anti-anoxic (AA) activity in mice models. This highlights the potential in therapeutic applications for brain health (Kuno et al., 1993).

Efficient Synthesis of N-Fused Heterocyclic Compounds

  • New Synthesis Methods : Efficient synthesis methods for N-fused heterocyclic compounds related to the specified chemical compound have been developed. These methods involve a five-component cascade reaction, demonstrating versatility in creating various functionalized compounds (Hosseini & Bayat, 2019).

Kinetics and Mechanism Studies

  • Pyridinolysis Reaction Studies : Investigations into the kinetics and mechanism of reactions involving pyridine derivatives, akin to this compound, have provided valuable insights into their reactivity and potential applications in chemical synthesis (Castro et al., 2004).

Structural Studies for Drug Design

  • Chronic Myeloid Leukemia Drug Design : Structural analysis of compounds structurally similar to the specified chemical has been conducted, with specific application in designing drugs for chronic myelogenous leukemia. This includes detailed studies of molecular interactions, which are crucial for the effectiveness of these compounds in therapeutic applications (Moreno-Fuquen et al., 2021).

Electrochemical Studies

  • Electrochemical Oxidation and Reduction : Research on the electrochemical behavior of derivatives of pyridine provides insights into the redox properties of these compounds. Such studies are essential for understanding their potential applications in various chemical processes, including pharmaceuticals (Hurvois et al., 1993; David et al., 1995).

properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-methyl-4-nitrobenzoate

InChI

InChI=1S/C14H12N4O4/c1-9-8-11(2-3-12(9)18(20)21)14(19)22-17-13(15)10-4-6-16-7-5-10/h2-8H,1H3,(H2,15,17)

InChI Key

IWQBFACHNUUVAN-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-]

SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=NC=C2)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=NC=C2)N)[N+](=O)[O-]

solubility

25.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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